1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid
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Overview
Description
1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that contains a piperidine ring, a pyrazine ring, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step proceduresThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is optimized to minimize waste and maximize efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its ability to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds share structural similarities and are studied for their antibacterial activity.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide Derivatives: These compounds are explored for their anti-tubercular activity.
Uniqueness
1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H15N5O2 |
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Molecular Weight |
273.29 g/mol |
IUPAC Name |
1-(3-piperidin-1-ylpyrazin-2-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C13H15N5O2/c19-13(20)10-8-18(9-16-10)12-11(14-4-5-15-12)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7H2,(H,19,20) |
InChI Key |
ORNIBVKGHFIQST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=CN=C2N3C=C(N=C3)C(=O)O |
Origin of Product |
United States |
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